molecular formula C21H26N2O2 B3002178 N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-phenylbutanamide CAS No. 1797179-65-7

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-phenylbutanamide

Cat. No.: B3002178
CAS No.: 1797179-65-7
M. Wt: 338.451
InChI Key: ZWZGAHHCHCXHRF-UHFFFAOYSA-N
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Description

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone linked to a phenyl group substituted with a 3-methoxypyrrolidine moiety. The methoxy group on the pyrrolidine ring may enhance solubility and metabolic stability compared to unsubstituted analogs .

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-25-20-14-15-23(16-20)19-12-10-18(11-13-19)22-21(24)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-13,20H,5,8-9,14-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZGAHHCHCXHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-phenylbutanamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Methoxylation: Introduction of the methoxy group can be achieved via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Amide Bond Formation: The final step involves the formation of the amide bond, which can be accomplished through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide ()

  • Structural Features : Contains a phthalimide core with chloro and phenyl substituents.
  • Functional Differences : Lacks the amide and pyrrolidine groups present in the target compound.
  • Applications: Primarily used in polymer synthesis (e.g., polyimide monomers) due to its reactivity in condensation reactions .
  • Key Distinction : The target compound’s pyrrolidine and amide groups make it more suitable for biological interactions, whereas 3-chloro-N-phenyl-phthalimide is optimized for industrial polymerization.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

  • Structural Features: Chromenone and pyrazolo-pyrimidine core with fluorophenyl and sulfonamide groups.
  • Functional Overlap: Both compounds feature aromatic systems and amide linkages but differ in core heterocycles (chromenone vs. pyrrolidine-phenyl).
  • Applications : Likely a kinase inhibitor (common for pyrazolo-pyrimidine derivatives) with fluorine substituents enhancing metabolic stability .
  • Key Distinction: The target compound’s methoxypyrrolidine may offer improved solubility over the fluorinated chromenone derivative, which prioritizes target affinity via halogen bonding.

Triazine-Based Pyrrolidinyl Butyramide ()

  • Structural Features: Triazine core with multiple pyrrolidinyl butyramide and dimethylamino-benzylidene groups.
  • Functional Overlap : Shares the pyrrolidinyl and butyramide motifs with the target compound.
  • Applications : Likely designed for high-affinity protein binding (e.g., enzyme inhibition) due to triazine’s versatility in forming hydrogen bonds .
  • Key Distinction : The triazine core introduces rigidity and multiple binding sites, whereas the target compound’s simpler phenylbutanamide structure may enhance pharmacokinetic flexibility.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Core Structure Key Functional Groups Applications
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-phenylbutanamide ~354.4 (calculated) Phenylbutanamide Methoxypyrrolidine, Amide Hypothesized CNS/kinase targeting
3-Chloro-N-phenyl-phthalimide 257.68 Phthalimide Chloro, Phenyl Polymer synthesis
Example 53 () 589.1 Pyrazolo-pyrimidine Fluorophenyl, Chromenone, Sulfonamide Kinase inhibition
Triazine-Based Pyrrolidinyl Butyramide Not reported Triazine Pyrrolidinyl butyramide, Dimethylamino Protein binding/ inhibition

Research Implications and Limitations

  • Data Gaps : Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence, necessitating further experimental validation.
  • Synthesis Challenges : The pyrrolidine and amide linkages in the target compound may require specialized coupling reagents or protecting-group strategies, unlike the simpler phthalimide derivatives .

Biological Activity

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-phenylbutanamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C20_{20}H26_{26}N2_{2}O
  • Molecular Weight : 314.44 g/mol
  • CAS Number : 13965-63-4

The compound features a pyrrolidine ring, which is known for enhancing biological activity through its ability to interact with various biological targets.

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-phenylbutanamide primarily acts as an inhibitor of specific kinases involved in cellular signaling pathways. Research indicates that it may modulate pathways associated with cell proliferation and survival, particularly in cancer cells.

Key Findings:

  • Bruton's Tyrosine Kinase (BTK) Inhibition : The compound has shown efficacy in inhibiting BTK, a crucial player in B-cell receptor signaling. This inhibition leads to reduced proliferation of malignant B-cells, making it a candidate for treating B-cell malignancies .
  • Apoptosis Induction : Studies have demonstrated that treatment with this compound results in apoptosis in cancer cell lines, as evidenced by the cleavage of PARP and caspase 3 .

Pharmacokinetics

Understanding the pharmacokinetics of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-phenylbutanamide is essential for evaluating its therapeutic potential:

  • Absorption : The compound exhibits good oral bioavailability due to its lipophilic nature.
  • Distribution : It is expected to distribute widely in tissues due to its favorable LogP value (approximately 4.24), indicating significant hydrophobic characteristics.
  • Metabolism : Metabolic studies suggest that it undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
  • Excretion : The compound is likely excreted through renal pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-phenylbutanamide:

Study 1: BTK Inhibition and Cancer Cell Proliferation

In vitro experiments demonstrated that this compound effectively inhibited BTK activity with an IC50_{50} value of 7 nM. It significantly reduced the proliferation of TMD8 B-cell lymphoma cells by inducing cell cycle arrest at the G1 phase and promoting apoptosis .

Study 2: Selectivity Profile

A kinase selectivity assay showed that N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-4-phenylbutanamide exhibited superior selectivity compared to first-generation BTK inhibitors like ibrutinib. This selectivity profile suggests a potentially lower risk of off-target effects, making it a promising candidate for further development .

Summary Table of Biological Activities

Activity TypeDescriptionReference
BTK InhibitionIC50_{50} = 7 nM; inhibits B-cell proliferation
Apoptosis InductionInduces apoptosis via PARP and caspase cleavage
SelectivityHigher selectivity than ibrutinib

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